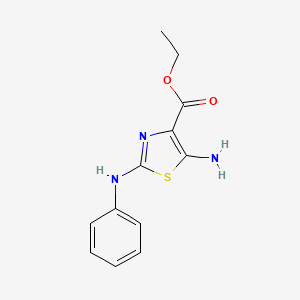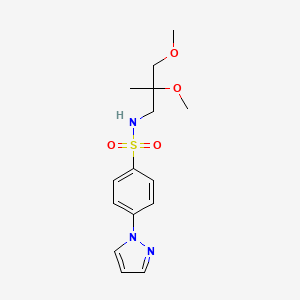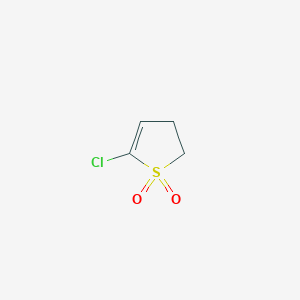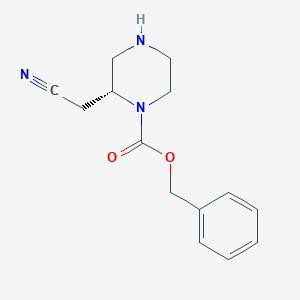
Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate is a type of organic compound. It likely contains a piperazine ring, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure likely includes a piperazine ring, a benzyl group, and a carboxylate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Piperazine-based compounds can participate in a variety of chemical reactions. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” would depend on its specific molecular structure. These could include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Metabolism and Synthesis Studies
- Drug Metabolism : A study investigated the metabolism of Lu AA21004, a novel antidepressant, revealing the formation of a benzylic alcohol, further oxidized to the corresponding benzoic acid (Hvenegaard et al., 2012).
- Synthesis of Piperazines : Research on the synthesis of 2-substituted piperazines demonstrated methods for preparing compounds like 2-(benzyloxymethyl)piperazines (Clark & Elbaum, 2007).
Structural and Biological Activity Analysis
- Anti-malarial Agents : A study on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives highlighted their anti-malarial activity (Cunico et al., 2009).
- Antimicrobial Activity : Synthesis of new pyridine derivatives involving piperazine structures showed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Antituberculosis Compounds : A study on 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, an anti-tuberculosis agent, emphasized modifications to increase bioavailability while retaining strong activity (Tangallapally et al., 2006).
Medicinal Chemistry and Drug Design
- Antipsychotic Agents : A study reported on N-aryl-N'-benzylpiperazines as potential antipsychotic agents, highlighting their high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors (Reitz et al., 1995).
- Antidiabetic Compounds : Piperazine derivatives have been identified as new antidiabetic compounds, with certain derivatives like PMS 812 showing high potency in a rat model of diabetes (Le Bihan et al., 1999).
Crystallography and Molecular Interactions
- Crystal Structure Analysis : The study of crystal structures of piperazine derivatives provided insights into molecular conformations and intermolecular interactions (Jasinski et al., 2009).
Therapeutic Applications
- Central Pharmacological Activity : Piperazine derivatives, including benzylpiperazine, have been researched for their central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMFYCQRQLYMF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
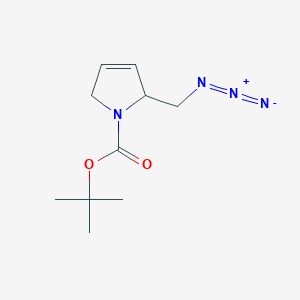
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2779750.png)
![4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2779751.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate](/img/structure/B2779756.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2779757.png)
![5-chloro-N-[2-(1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2779761.png)
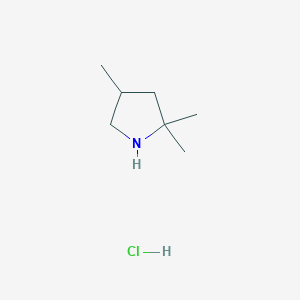
![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)
